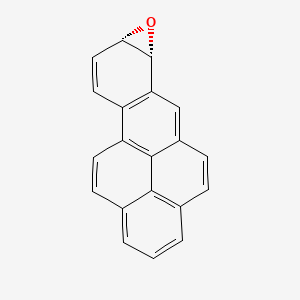
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is a complex organic compound that belongs to the class of long-chain fatty acids This compound is characterized by the presence of a hydroperoxy group, an oxirane ring, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of an unsaturated fatty acid, followed by hydroperoxidation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The hydroperoxy group and oxirane ring are key functional groups that participate in various biochemical reactions. These interactions can lead to the modulation of biological processes and the exertion of specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vernolic Acid: A monounsaturated epoxy fatty acid with a similar structure but different functional groups.
12,13-Epoxy-9-hydroxy-10-octadecenoate: Another epoxy fatty acid with distinct properties.
Uniqueness
9-Hydroperoxy-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is unique due to its specific combination of functional groups and long aliphatic chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
66547-14-6 |
|---|---|
Molekularformel |
C18H32O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
9-hydroperoxy-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16-17(22-16)14-13-15(23-21)10-8-5-4-6-9-12-18(19)20/h13-17,21H,2-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
SZMWZFAMDRNPCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)






